molecular formula C13H19NO3 B13517115 Ethyl 4-amino-4-(4-methoxyphenyl)butanoate

Ethyl 4-amino-4-(4-methoxyphenyl)butanoate

Cat. No.: B13517115
M. Wt: 237.29 g/mol
InChI Key: WYMJTBYLQOSKCK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-4-(4-methoxyphenyl)butanoate is an organic compound with a molecular formula of C13H19NO3 It is a derivative of butanoic acid and features an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-4-(4-methoxyphenyl)butanoate typically involves the esterification of 4-amino-4-(4-methoxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Advanced purification techniques such as chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-4-(4-methoxyphenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-nitro-4-(4-methoxyphenyl)butanoate.

    Reduction: Formation of 4-amino-4-(4-methoxyphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-4-(4-methoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 4-amino-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-amino-4-(4-methoxyphenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMJTBYLQOSKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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